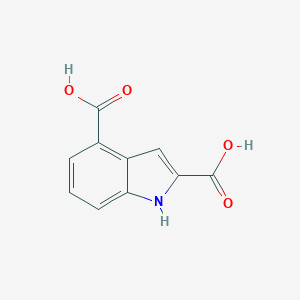

1H-indole-2,4-dicarboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)5-2-1-3-7-6(5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQRSEVKSZQWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564762 | |

| Record name | 1H-Indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103027-96-9 | |

| Record name | 1H-Indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1h Indole 2,4 Dicarboxylic Acid

Advanced Synthetic Routes to 1H-Indole-2,4-dicarboxylic acid and its Derivatives

Advanced synthetic routes focus on efficiency, control, and the ability to introduce specific functional groups onto the indole (B1671886) core. These routes range from linear multi-step sequences to more convergent and environmentally friendly approaches.

Multi-step syntheses remain a cornerstone for constructing the indole nucleus, offering reliability and access to a wide range of derivatives. Classical methods like the Fischer and Reissert syntheses can be adapted to produce this compound.

The Fischer indole synthesis is a venerable and dependable method for creating the indole ring system. wikipedia.org This process typically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, a potential precursor would be the phenylhydrazone derived from a suitably substituted pyruvic acid. The reaction would proceed through acid-catalyzed cyclization followed by the elimination of ammonia (B1221849) to form the indole-2-carboxylic acid moiety. wikipedia.org Subsequent decarboxylation of the resulting indole-2-carboxylic acid is a common step, though for the target dicarboxylic acid, this step would be avoided by careful selection of precursors and conditions. wikipedia.orgorgsyn.org

The Reissert synthesis provides another robust, multi-step pathway to indole-2-carboxylic acids. orgsyn.org This method traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base. The resulting o-nitrophenylpyruvic ester then undergoes reductive cyclization, typically using agents like zinc in acetic acid or catalytic hydrogenation, to yield the indole-2-carboxylate (B1230498) skeleton. orgsyn.org To achieve the 2,4-dicarboxylic acid substitution pattern, one would start with a 2-nitro-5-methyl-isophthalic acid derivative, which would undergo condensation and subsequent reductive cyclization to form the target indole ring system.

More contemporary multi-step approaches often involve palladium-catalyzed cross-coupling and cyclization reactions, which offer high functional group tolerance and milder reaction conditions. organic-chemistry.orgunina.it

The integration of green chemistry principles has led to the development of cleaner, more efficient, and energy-saving protocols for indole synthesis. These methods aim to reduce waste, avoid hazardous solvents, and improve atom economy.

Microwave-assisted organic synthesis, particularly when combined with ionic liquids as solvents and catalysts, offers significant advantages, including dramatically reduced reaction times, improved yields, and simplified workup procedures. scielo.brresearchgate.netresearchgate.net An effective procedure for synthesizing indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. scielo.brresearchgate.net This reaction is often catalyzed by copper(I) iodide (CuI) in an ionic liquid such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH). scielo.brscite.ai The mixture is subjected to microwave irradiation, which rapidly generates the product in high yield. scielo.brresearchgate.net A large-scale synthesis using this method has demonstrated its preparative utility. scielo.br

The following table summarizes the conditions and outcomes for the microwave-assisted synthesis of various ethyl indole-2-carboxylates, illustrating the efficiency of this green methodology.

| Entry | Reactant (Aldehyde/Ketone) | Ionic Liquid | Conditions | Time (min) | Yield (%) | Reference |

| 1 | 2-Chlorobenzaldehyde | [bmim]OH | 100 W, 50 °C | 10 | 92 | scielo.brresearchgate.net |

| 2 | 2-Bromo-5-chlorobenzaldehyde | [bmim]OH | 100 W, 50 °C | 10 | 90 | scielo.brresearchgate.net |

| 3 | 2-Bromo-5-fluorobenzaldehyde | [bmim]OH | 100 W, 50 °C | 10 | 91 | scielo.brresearchgate.net |

| 4 | 2-Bromobenzaldehyde | [bmim]OH | 100 W, 50 °C | 10 | 88 | scielo.br |

| 5 | 2-Iodobenzaldehyde | [bmim]OH | 100 W, 50 °C | 10 | 85 | scielo.br |

This table is illustrative of the synthesis of the indole-2-carboxylate core using microwave and ionic liquid technology.

The use of efficient and recyclable catalysts is a key aspect of green chemistry. In indole synthesis, transition metal catalysts such as copper(I) iodide (CuI) and palladium acetate (B1210297) (Pd(OAc)₂) are frequently employed under green conditions like microwave irradiation. unina.itscielo.br These catalysts facilitate crucial bond-forming steps in cyclization reactions with high efficiency and selectivity. unina.itscite.ai For instance, Pd-catalyzed intramolecular oxidative coupling of N-aryl enamines provides a direct route to functionalized indoles, often with excellent yields and regioselectivity under microwave heating. unina.it While specific applications of nanocatalysts for this compound are still an emerging area, the principles of using highly active and recoverable catalytic systems are central to modern green synthetic strategies for the indole nucleus.

Multicomponent reactions (MCRs) epitomize green chemistry by combining three or more reactants in a single step to form a complex product, thereby maximizing atom economy and minimizing waste. rsc.orgrug.nl The Ugi four-component reaction, for example, can be adapted to use indole-2-carboxylic acid as a starting material to assemble complex indole-fused polyheterocycles. rug.nl In a typical sequence, an aniline, an aldehyde, an isocyanide, and indole-2-carboxylic acid react to form an intermediate that can undergo a subsequent Pd-catalyzed cyclization to yield highly diverse molecular scaffolds. rug.nl This strategy is scalable and demonstrates a practical method for library synthesis. rug.nl Such MCR approaches provide a powerful tool for the modular assembly of complex molecules based on the indole framework. rsc.org

Solvent-free, or neat, reaction conditions, often paired with microwave irradiation, represent another green approach. Exposing a mixture of reactants, such as an enamine and a palladium catalyst, to microwave heating without a solvent can lead to the efficient formation of the indole product, simplifying purification and reducing solvent waste. unina.it

The construction of the bicyclic indole structure is the critical step in any synthesis. bhu.ac.in The strategy is often classified by the final bond formed to complete the five-membered pyrrole (B145914) ring fused to the benzene (B151609) ring. nih.gov

Key strategies include:

Fischer Synthesis: Formation of the C2-C3 bond via electrocyclic rearrangement of a phenylhydrazone. wikipedia.orgnih.gov

Reissert Synthesis: Formation of the N1-C2 bond via reductive cyclization of an o-nitrophenylpyruvic ester intermediate. orgsyn.org

Bischler Synthesis: An acid-catalyzed cyclization of an α-arylamino-ketone, which involves the formation of the N1-C2 or C3-C3a bond. nih.gov

Palladium-Catalyzed Cyclizations: Modern methods often rely on palladium catalysts to forge C-C or C-N bonds in the final ring-closing step. An example is the oxidative linkage of two C-H bonds in N-aryl imines to assemble the indole ring under mild, aerobic conditions. organic-chemistry.org Another powerful approach is the intramolecular C-H activation and cyclization of N-aryl enamines. unina.it

These diverse strategies, from century-old name reactions to modern transition-metal-catalyzed processes, provide a versatile toolbox for chemists to construct the privileged indole ring system tailored with specific functionalities, such as in this compound. bhu.ac.innih.gov

Introduction and Modification of Carboxylic Acid Functionalities

The synthesis of indole carboxylic acids can be achieved through various methods, such as the Fischer indole synthesis, which involves the cyclization of arylhydrazones derived from keto-acids under acidic conditions. Another powerful method is the Japp–Klingemann condensation followed by a Fischer indole ring closure, which has been used to prepare derivatives like ethyl-4,6-dichloro-1H-indole-2-carboxylate from substituted anilines. nih.gov

Once the dicarboxylic acid scaffold is in place, the carboxylic groups themselves can be modified. One significant transformation is decarboxylation, which involves the cleavage of a carbon-carbon bond to release carbon dioxide. acs.orgnih.gov This reaction can be a strategic step to access indole derivatives with fewer acidic groups. nih.gov For instance, the decarboxylation of an indole-2-carboxylic acid derivative has been demonstrated to yield the corresponding aldehyde after initial functionalization. nih.gov

Derivatization Strategies for Structural Elucidation and Biological Efficacy Modulation

Derivatization of the this compound core is crucial for exploring its chemical space and modulating its properties. The two carboxylic acid groups and the indole N-H and C-H bonds serve as primary sites for these modifications.

The carboxylic acid groups at the C2 and C4 positions are readily converted into esters and amides, which are common strategies for modifying compound polarity and biological activity.

Esterification: This transformation is typically achieved by reacting the dicarboxylic acid with an alcohol under acidic catalysis. For example, indole-2-carboxylic acid derivatives are commonly esterified using an alcohol solvent, such as ethanol (B145695) or methanol, with a catalytic amount of concentrated sulfuric acid at elevated temperatures. mdpi.comnih.gov This method can be applied to convert both carboxylic acid groups of this compound into the corresponding diester.

Amidation: The formation of amides from the carboxylic acid groups generally requires activation. A common method involves the use of peptide coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC) are used to facilitate the reaction between the carboxylic acid and an amine. nih.govmdpi.com For instance, substituted N-benzyl-1H-indole-2-carbohydrazides have been synthesized by reacting 1H-indole-2-carboxylic acid with a substituted benzyl (B1604629) hydrazine (B178648) using EDCI as the coupling agent. mdpi.com This strategy can be extended to the C2 and C4 positions to form a variety of diamides or mixed ester-amides.

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), cat. H₂SO₄, 80 °C | Ester | mdpi.comnih.gov |

| Amidation | Amine, EDCI, Dichloromethane | Amide | nih.govmdpi.com |

| Amidation | Amine, DCC, DMAP | Amide | reddit.com |

The nitrogen atom of the indole ring possesses an acidic proton that can be removed by a base, allowing for N-substitution. This modification is often performed to block the N-H group, which can alter the electronic properties of the indole ring and prevent unwanted side reactions. bhu.ac.in A notable method is reductive alkylation, where an indole is treated with sodium borohydride (B1222165) in a carboxylic acid solvent, such as acetic acid. mdma.ch This process unexpectedly leads to both the reduction of the pyrrole double bond and the alkylation of the nitrogen atom, yielding, for example, N-ethylindoline from indole. mdma.ch Applying this to this compound would likely require prior protection of the carboxylic acid groups to prevent interference with the reducing agent.

The indole nucleus is inherently electron-rich and susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in The preferred site of attack is typically the C3 position, as this leads to a more stable cationic intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.inic.ac.uk However, in this compound, the presence of two strong electron-withdrawing carboxylic acid groups at positions C2 and C4 significantly deactivates the indole ring towards EAS. Substitution, if it occurs, would likely be directed to the benzene portion of the molecule, for example, at the C6 position.

Halogenation is a key EAS reaction. Direct bromination of indole, for instance, readily occurs at the C3 position. pearson.com For less reactive substrates, or when specific regioselectivity is desired, alternative methods are employed. Decarboxylative halogenation is a powerful strategy for introducing halogens by replacing a carboxylic acid group. acs.orgnih.gov This process can be mediated by various reagents and conditions to yield aryl chlorides, bromides, or iodides from the corresponding carboxylic acids. acs.orgprinceton.edu This method could potentially be applied to selectively replace one of the carboxylic acid groups on this compound with a halogen atom.

The two carboxylic acid groups of this compound can be reduced to primary alcohols. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. wikipedia.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, as weaker reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids and esters. libretexts.org The reaction proceeds via an intermediate aldehyde, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.org The complete reduction of this compound with LiAlH₄ would yield the corresponding diol, 1H-indole-2,4-dimethanol.

| Carbonyl Compound | Reducing Agent | Product | Reference |

|---|---|---|---|

| Aldehyde/Ketone | NaBH₄ or LiAlH₄ | Alcohol | libretexts.org |

| Carboxylic Acid/Ester | LiAlH₄ | Primary Alcohol | wikipedia.orglibretexts.org |

| Carboxylic Acid/Ester | NaBH₄ | No Reaction | libretexts.org |

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction between an enolate and a carbonyl compound, resulting in a β-hydroxy carbonyl product that can dehydrate to form a conjugated enone. libretexts.orgmasterorganicchemistry.com For a classic aldol reaction to occur, an enolizable proton (a proton on a carbon alpha to a carbonyl group) is required.

In the case of this compound, the C2-carboxylic acid lacks an alpha-proton on the indole ring. However, the C3 position of the indole nucleus is nucleophilic and can react with electrophiles. bhu.ac.in While not a traditional aldol reaction, functionalization at C3 can lead to intermediates that participate in aldol-type condensations. For example, a Vilsmeier-Haack reaction can introduce a formyl group at the C3 position, creating an aldehyde that can then undergo condensation reactions. nih.gov Furthermore, a variation known as the Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen, under basic conditions. libretexts.org It is conceivable that after converting one of the carboxylic acid groups to an aldehyde, it could participate in such a reaction.

Stereoselective Synthesis of Chiral Indoline (B122111) Derivatives

The conversion of the planar, aromatic indole ring of this compound into the three-dimensional, chiral indoline structure requires precise control of the formation of new stereocenters. This is a challenging transformation due to the inherent aromatic stability of the indole nucleus. Modern synthetic strategies have overcome this challenge through the development of sophisticated catalytic systems that can deliver high yields and excellent enantioselectivities.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. In the context of indoles, this approach typically involves the use of chiral catalysts based on iridium, rhodium, or ruthenium to facilitate the enantioselective addition of hydrogen across the C2-C3 double bond of the indole ring.

While direct asymmetric hydrogenation of this compound itself is not extensively documented in publicly available literature, the principles of this methodology have been well-established for a wide range of other indole derivatives. These studies provide a strong foundation for predicting the behavior of this compound and its esters in such reactions.

A common strategy for the asymmetric hydrogenation of unprotected indoles involves their activation by a Brønsted acid. dicp.ac.cn The acid protonates the C3 position of the indole, disrupting the aromaticity and forming a highly reactive iminium ion intermediate. This intermediate is then susceptible to hydrogenation by a chiral transition metal hydride complex. The enantioselectivity of the reaction is controlled by the chiral environment created by the ligands coordinated to the metal center.

Iridium Catalysis: Chiral iridium complexes, particularly those bearing P-OP ligands, have been shown to be effective for the asymmetric hydrogenation of unprotected indoles in the presence of a Brønsted acid co-catalyst. dicp.ac.cn These reactions can afford indolines with high enantioselectivities. The combination of the iridium catalyst and the Brønsted acid is crucial for breaking the aromaticity of the indole ring and enabling the hydrogenation to proceed efficiently and stereoselectively.

Ruthenium Catalysis: Ruthenium-based catalysts, especially those with N-heterocyclic carbene (NHC) ligands, have demonstrated remarkable activity in the complete hydrogenation of protected indoles, leading to the formation of chiral octahydroindoles with multiple stereocenters. acs.orglookchem.com While this represents a deeper level of reduction than simple indoline formation, it highlights the potential of ruthenium catalysts in activating the indole core. For the asymmetric hydrogenation to indolines, ruthenium complexes have also been successfully employed for N-Boc protected indoles. rsc.org

Rhodium Catalysis: Rhodium complexes featuring chiral bisphosphine ligands, such as PhTRAP, have been successfully used for the highly enantioselective hydrogenation of N-protected indoles. nih.govrsc.org These catalytic systems often require the presence of a base to achieve optimal enantioselectivity. While these examples involve N-protected substrates, they establish the capability of rhodium catalysts to effectively control the stereochemical outcome of indole hydrogenation.

To illustrate the potential of this methodology for substrates similar to this compound, the following table summarizes representative results for the asymmetric hydrogenation of various indole derivatives.

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| [Ir(P-OP)]+/Brønsted Acid | Unprotected Indoles | High | up to 91 | dicp.ac.cnrsc.org |

| Ru((R,R)-SINpEt)₂ | N-Boc-3-methyl-indole | High | High | acs.org |

| [Rh(nbd)₂]SbF₆/PhTRAP | N-Acetyl-2-substituted indoles | High | up to 95 | nih.govrsc.org |

| Pd(OCOCF₃)₂/(R)-H₈-BINAP/TsOH·H₂O | 3-(α-hydroxyalkyl)indoles | up to 86 | up to 91 |

Anion-binding catalysis has emerged as a powerful strategy in asymmetric synthesis, relying on the ability of a chiral catalyst to bind and orient an anionic intermediate, thereby controlling the stereochemical outcome of a reaction. In the context of indole chemistry, this approach is often realized through the use of chiral phosphoric acids (CPAs).

CPAs can act as bifunctional catalysts, utilizing their Brønsted acidic proton to activate a substrate and their chiral conjugate base to control the stereochemistry of the subsequent transformation. This dual activation mode is particularly effective in reactions involving iminium ion intermediates, which can be generated from indoles. nih.gov

While specific applications of anion-binding catalysis for the direct asymmetric hydrogenation of this compound are not prevalent in the literature, the principles have been demonstrated in a variety of other enantioselective transformations of indoles. For instance, CPAs have been successfully employed in the asymmetric dearomatization of indoles, leading to the formation of chiral indolines and other complex heterocyclic structures. nih.gov

In a typical catalytic cycle involving a CPA for the reduction of an indole, the CPA first protonates the indole at the C3 position, forming a chiral contact ion pair between the resulting indoleninium cation and the chiral phosphate (B84403) anion. This ion pair then reacts with a hydride source, with the chiral phosphate anion directing the approach of the hydride to one face of the iminium ion, thus inducing enantioselectivity.

The effectiveness of this strategy is highlighted in the CPA-catalyzed transfer hydrogenation of various indole derivatives, where a Hantzsch ester often serves as the hydride source. This methodology has been successfully applied to the synthesis of a range of chiral indoline derivatives with high enantiomeric excesses.

The following table illustrates the application of chiral phosphoric acids in the asymmetric synthesis of indole derivatives, demonstrating the potential of this strategy for the stereoselective functionalization of compounds like this compound.

| Chiral Phosphoric Acid (CPA) | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |

| BINOL-derived CPA | (3+2) Cycloaddition | Quinone diimides & Enecarbamates | up to 98 | up to 99 | rsc.org |

| SPINOL-derived CPA | (3+2) Cycloaddition | Quinone diimides & Enecarbamates | High | High | rsc.org |

| Various CPAs | Asymmetric Arylation | Azobenzene & Indole | High | up to 92 | nih.gov |

| Various CPAs | Aza-Friedel-Crafts | 3-Vinyl indoles & Imino esters | up to 70 | up to 99 | testbook.com |

This table showcases the utility of chiral phosphoric acids in creating chiral indole-containing structures, suggesting their potential applicability to this compound derivatives.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonds are the primary drivers in the crystal engineering of carboxylic acids, leading to predictable and stable supramolecular structures.

Polymorphism and Crystal Engineering

Crystal engineering relies on the understanding and application of intermolecular interactions to design new solid-state structures with desired properties. The ability of a compound to exist in more than one crystal form is known as polymorphism.

Impact of Intermolecular Interactions on Crystal Packing

No specific data is available in the searched scientific literature regarding the crystal packing of 1H-indole-2,4-dicarboxylic acid. Therefore, a detailed analysis of the impact of intermolecular interactions on its crystal structure cannot be provided.

Adduct Formation with Organic Compounds

There is no specific information in the searched scientific literature concerning the formation of adducts between this compound and other organic compounds. Consequently, a discussion of its adduct formation is not possible.

Coordination Chemistry and Metal Complexes

Indole (B1671886) Dicarboxylic Acids as Ligands in Metal Coordination

Indole dicarboxylic acids are recognized for their capacity to act as ligands in metal coordination. The indole scaffold itself, combined with carboxylate functional groups, provides multiple points for binding to metal ions. nih.gov The presence of the pyrrole (B145914) ring within the indole structure makes it an electron-rich aromatic system capable of various bonding interactions. nih.gov The deprotonated carboxylate groups offer strong coordination sites through their oxygen atoms. mdpi.com

Derivatives of indole carboxylic acid have been shown to chelate metal ions, a process crucial in certain biological contexts, such as the inhibition of HIV-1 integrase where the indole nucleus chelates two Mg²⁺ ions within the enzyme's active site. nih.gov This chelating ability is also harnessed in materials science, where these acids are used to construct coordination polymers and metal-organic frameworks (MOFs). The specific nature of the indole ligand, whether it's 1H-indole or 3H-indole, can influence its coordinating behavior; the 1H-indole's pyrrole moiety can form salts with alkali metals via deprotonation. nih.gov The coordination behavior of indole derivatives with transition metal ions has garnered significant attention, leading to a multitude of publications describing their use as ligands. nih.gov

Table 1: Examples of Indole-Based Ligands in Metal Coordination

| Ligand | Metal Ion(s) | Application/Complex Type | Source(s) |

|---|---|---|---|

| Indole-2-carboxylic acid derivatives | Mg²⁺ | HIV-1 integrase inhibition | nih.gov |

| 1H-Indole-2,5-dicarboxylic acid | Metal ions | Antiviral agents, MOFs | |

| 1H-Indole-2,3-dicarboxylic acid | Metal ions | Coordination polymers | |

| Indole-2-carboxylic acid | Rh(I) | Dinuclear complexes | researchgate.net |

| Indole-containing Schiff-bases | Mg(II) | Catalytic precatalysts | rsc.org |

Coordination Modes of Carboxylate Groups (e.g., Bridging Bidentate)

The carboxylate groups of dicarboxylic acids are highly versatile in their coordination to metal centers, exhibiting various binding modes that influence the final architecture of the complex. semanticscholar.orgmdpi.com These modes can include monodentate, bidentate chelating, and bridging formations. mdpi.com In the context of polynuclear complexes, carboxylate groups frequently act as bridges between metal ions. nih.gov A notable example is the µ:η¹:η¹-syn-anti bidentate mode, where the carboxylate group bridges two different metal centers. nih.gov

Dicarboxylic acid anions can act as bridging ligands to form one-, two-, or three-dimensional polymeric networks. semanticscholar.org The specific coordination mode adopted by the carboxylate can mediate the magnetic interactions between metal centers. semanticscholar.org For instance, in a dinuclear rhodium(I) complex involving indole-2-carboxylic acid, the carboxylate 'oxo' O atom acts as a bridge. researchgate.net The coordination of pyridine-2,4-dicarboxylic acid, an analogue of the indole-based acid, also demonstrates complex bridging modes that link adjacent metal centers through its oxygen atoms. researchgate.net

Formation of Mono- and Multinuclear Metal Complexes

The interaction between indole dicarboxylic acids and metal ions can lead to the formation of both simple mononuclear complexes and more complex multinuclear structures. researchgate.netrsc.org Mononuclear complexes, such as [Cd(HMPCA)₂(H₂O)₄], feature a single central metal ion coordinated by ligands. rsc.org

However, the bridging capability of carboxylate ligands frequently promotes the assembly of multinuclear complexes, where multiple metal ions are incorporated into a single molecular entity. nih.govrsc.org These can range from dinuclear to trinuclear and tetranuclear systems. nih.gov For example, the self-assembly of a carboxylate-based ligand with copper(II) ions has yielded di-, tri-, and tetranuclear complexes. nih.gov The formation of a trinuclear copper aggregate has been observed where a central diamagnetic Cu(I) ion separates two Cu(II) ions. mdpi.com Similarly, indole-2-carboxylic acid has been used to form a novel dinuclear rhodium(I) complex. researchgate.net The use of multiple metal centers within a macrocyclic framework can lead to catalysts with high activity and selectivity due to the cooperative effects between the metal sites. rsc.org

Coordination Sphere Geometries around Metal Ions (e.g., Distorted Elongated Octahedron)

The arrangement of ligands around a central metal ion defines its coordination geometry. This geometry is influenced by the nature of the metal ion, the ligands, and steric factors. Copper(II) complexes, for instance, are known for their preference for distorted coordination geometries due to the Jahn-Teller effect. mdpi.comnih.gov A commonly observed geometry for Cu(II) is the distorted elongated octahedron. mdpi.com

Other geometries are also prevalent in metal complexes involving indole derivatives and similar ligands. Octahedral geometries have been reported for Co(II) and Ni(II) complexes, while Pd(II) can adopt a square-planar configuration. nih.gov Zinc ions have been found in distorted tetrahedral environments. nih.gov In more complex structures, a variety of geometries can coexist; a tetranuclear copper(II) complex was found to contain two copper ions in a distorted-octahedral environment, one in a distorted-trigonal-bipyramidal environment, and another in a square-planar environment. nih.gov A distorted bicapped trigonal-prismatic arrangement has also been observed for a barium(II) ion coordinated to pyridine-2,4-dicarboxylic acid ligands. researchgate.net

Table 2: Observed Coordination Geometries in Related Metal Complexes

| Metal Ion | Ligand Type | Coordination Geometry | Source(s) |

|---|---|---|---|

| Cu(II) | 1,4-Dicarboxylic acid / TMEDA | Distorted elongated octahedron | mdpi.com |

| Cu(II) | Carboxylate-based dinucleating ligand | Distorted-octahedral, Square-planar | nih.gov |

| Co(II), Ni(II) | Indole derivative | Octahedral | nih.gov |

| Zn(II) | Indole–imidazole hybrid | Distorted tetrahedral | nih.gov |

| Ba(II) | Pyridine-2,4-dicarboxylic acid | Distorted bicapped trigonal-prismatic | researchgate.net |

| Rh(I) | Indole-2-carboxylic acid | Square-planar | researchgate.net |

Influence of Additional Organic Ligands on Coordination Environment

The introduction of secondary, or "auxiliary," organic ligands into the reaction system can significantly influence the coordination environment and the final structure of the metal complex. mdpi.comrsc.org These additional ligands can compete for coordination sites, alter the steric landscape, and ultimately control the dimensionality and nuclearity of the resulting product. mdpi.comnih.gov

For example, the use of chelating ligands like tetramethylethylenediamine (TMEDA) can reduce the dimensionality of coordination polymers, leading to the formation of 1D chains instead of 2D networks. mdpi.com The presence of different ancillary ligands such as isophthalate, chloride, or phthalate (B1215562) can lead to the formation of di-, tri-, or tetranuclear copper(II) complexes from the same primary ligand. nih.gov The involvement of auxiliary ligands in coordination with manganese ions has been shown to cause a distortion of their coordination sphere and a controlled compression of the resulting cluster core. rsc.org The steric bulk of an auxiliary ligand can also introduce steric hindrance that affects the conformation of other parts of the complex. mdpi.com

Anion-Dependent Synthesis of Metal Complexes

The choice of anion present during the synthesis of a metal complex can be a critical factor that directs the assembly process and determines the final structure. This phenomenon, known as anion-dependent synthesis, has been observed in the formation of copper(II) complexes with an indole-based ligand. nih.gov The coordination of different anions (e.g., ClO₄⁻) can lead to complexes with different coordination numbers and geometries. nih.gov For instance, using an indole-tetrazole ligand and 1,10-phenanthroline (B135089) as an auxiliary ligand, the presence of a perchlorate (B79767) anion led to a pentacoordinate Cu(II) complex, whereas its absence resulted in a hexacoordinate complex. nih.gov The anion can play a structural role by coordinating directly to the metal center or a templating role by influencing the packing of the crystal lattice through non-covalent interactions.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For molecules like indole (B1671886) carboxylic acids, DFT calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to model the system accurately. ambeed.com

The initial step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process computationally determines the precise three-dimensional arrangement of atoms. The output includes key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study on indole-2-carboxylic acid, DFT calculations determined C-C bond lengths in the indole ring to be between 1.37 Å and 1.46 Å. ambeed.com Similar parameters would be calculated for 1H-indole-2,4-dicarboxylic acid to provide a foundational understanding of its structure.

Table 1: Illustrative Geometrical Parameters from DFT Optimization (Note: The following table is a hypothetical representation of the type of data that would be generated for this compound. Actual values are not available.)

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | e.g., 1.38 Å |

| Bond Length | C4-C9 (Carboxyl) | e.g., 1.49 Å |

| Bond Angle | C2-N1-C7a | e.g., 108.5° |

| Dihedral Angle | C3-C4-C9-O10 | e.g., 175.0° |

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks.

Table 2: Illustrative Data from Frontier Molecular Orbital (FMO) Analysis (Note: This table is a hypothetical representation. Actual values are not available.)

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | e.g., -6.5 eV | Electron-donating ability |

| LUMO Energy | e.g., -1.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | e.g., 4.7 eV | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how molecules will interact. ambeed.com The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and blue indicates regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich oxygen atoms of the carboxylic acid groups (typically red) and the electron-deficient hydrogen atom on the indole nitrogen (typically blue), predicting sites for hydrogen bonding and other non-covalent interactions.

Computational vibrational analysis predicts the frequencies and intensities of a molecule's vibrational modes. These calculated frequencies can be compared with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) spectroscopy, to confirm the molecular structure. For example, in studies of other indole carboxylic acids, a sharp band around 3340 cm⁻¹ is assigned to the N-H stretching vibration. A similar analysis for this compound would predict the characteristic vibrational frequencies for its functional groups, aiding in its experimental identification.

Topological analyses of the electron density provide deeper insights into chemical bonding.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs of electrons.

Reduced Density Gradient (RDG) analysis is a powerful method for identifying and visualizing weak, non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding crystal packing and molecular recognition. ambeed.com

These assessments would map the bonding environment and non-covalent interactions within the this compound molecule and between molecules.

Quantum Chemical Calculations

This broader category encompasses all the aforementioned DFT methods and other quantum mechanical approaches. Quantum chemical calculations provide fundamental data on a molecule's electronic properties, including its total energy, dipole moment, and charge distribution on individual atoms (e.g., Mulliken or Natural Bond Orbital (NBO) charge analysis). For instance, a study on indole-2-carboxylic acid calculated the Self-Consistent Field (SCF) energy to be approximately -552.55 Hatrees in the gas phase. ambeed.com Such calculations for this compound would provide a complete electronic profile of the molecule, underpinning our understanding of its physical and chemical properties.

Based on a comprehensive review of available scientific literature, there is no specific published research on the advanced computational and theoretical studies, including molecular docking, structure-activity relationships (SAR), or in silico ADMET predictions, for the chemical compound This compound .

While extensive computational research exists for other related indole derivatives, such as indole-2-carboxylic acid and indole-2,5-dicarboxylic acid, this information does not apply to this compound. The specific substitution pattern of the carboxyl groups at the 2- and 4-positions of the indole ring creates a unique molecule for which dedicated computational studies have not been documented in the accessible literature.

Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses requested for the following sections concerning this compound:

In Silico Pharmacokinetic and ADMET Predictions

To fulfill the request would require extrapolating data from different molecules, which would be scientifically inaccurate and violate the strict focus on "this compound".

Biological and Pharmacological Research

General Biological Activities of Indole (B1671886) Derivatives

The versatility of the indole scaffold allows for chemical modifications that can significantly alter the biological activity of the resulting compounds. nih.gov This has led to the discovery of novel derivatives with potent and specific activities. The following sections detail the major biological and pharmacological properties attributed to indole derivatives.

Indole derivatives are well-recognized for their anti-inflammatory capabilities. benthamscience.comnih.gov A notable example is Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) featuring an indole structure, which functions by inhibiting cyclooxygenase (COX) enzymes to reduce pain and inflammation. nih.gov

Recent research has focused on novel indole derivatives that modulate key inflammatory pathways. Studies have identified compounds that target pathways such as NF-κB and COX-2, offering potential therapeutic avenues for chronic inflammatory conditions. nih.gov For instance, certain indole-imidazolidine hybrid molecules have demonstrated significant anti-inflammatory effects in animal models. nih.gov Specifically, compounds like 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one were shown to reduce leukocyte migration and the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the release of pro-inflammatory mediators. rsc.org One particular compound from this series effectively suppressed the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org Similarly, novel N-methylsulfonyl-indole derivatives have been shown to possess dual COX-2/5-LOX inhibitory activity, which may offer a better gastroprotective profile compared to traditional NSAIDs. tandfonline.com

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and indole derivatives have emerged as a promising class of compounds. nih.govnih.gov They have shown activity against a wide range of microorganisms, including bacteria and fungi. nih.govnih.gov Indolicidin, a cationic antimicrobial peptide, demonstrates potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting bacterial membranes and inhibiting biofilm formation. nih.gov

Numerous studies have synthesized and tested novel indole derivatives for their antimicrobial and antifungal efficacy. For example, a series of indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole (B1197879), and carbothioamide moieties displayed significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov Some of these compounds also showed promising antifungal activity against Candida species. nih.gov Another study focused on indole derivatives containing a 1,3,4-thiadiazole ring, which exhibited potent antifungal activity against various plant pathogenic fungi, with some compounds surpassing the efficacy of commercial fungicides like azoxystrobin. acs.org

The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes. For example, a series of indole-2-carboxamides have been shown to inhibit MmpL3, a transporter required for building the mycobacterial cell envelope, demonstrating potent activity against several Mycobacterium species. nih.gov

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Indole-thiadiazole | S. aureus | 6.25 | nih.gov |

| Indole-triazole | S. aureus | 6.25 | nih.gov |

| Indole-carbothioamide | C. albicans | 3.125 | nih.gov |

| Indole-carbothioamide | C. krusei | 3.125 | nih.gov |

| Nitrofuran-indole derivative | H. capsulatum | ≤7.81 | mdpi.com |

The indole scaffold is a key component in many anticancer agents, both natural and synthetic. nih.govmbimph.comeurekaselect.com Vinca alkaloids, such as vincristine (B1662923) and vinblastine, are well-known indole-containing natural products used in chemotherapy. nih.gov Synthetic indole derivatives have also shown significant potential by targeting various mechanisms involved in cancer cell proliferation and survival. nih.govmbimph.com For example, some derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govmbimph.commdpi.com

Research has explored a wide range of indole derivatives for their anticancer properties. Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), found in cruciferous vegetables, have been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. mbimph.comeurekaselect.com Synthetic indole-aryl amides have been evaluated for their cytotoxicity against a panel of tumor cell lines, with some compounds showing noteworthy selectivity towards colon cancer cells. nih.gov One such compound was found to arrest the cell cycle in the G1 phase and promote apoptosis. nih.govnih.gov

Other studies have focused on creating hybrid molecules. Betulin (B1666924) derivatives incorporating an indole moiety at the C-28 position showed increased anticancer potential against breast cancer cells (MCF-7) compared to betulin alone. mdpi.com Similarly, novel 1H-indole-2-carboxylic acid derivatives have been designed to target specific proteins like 14-3-3η, which is implicated in liver cancer, showing potent inhibitory activity against several human liver cancer cell lines. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-aryl amide (Compound 5) | HT29 (Colon) | Low µM range | nih.gov |

| Indole hydrazone (Compound 11) | K562 (Erythroleukemia) | Sub-micromolar | nih.govunife.it |

| Indole hydrazone (Compound 16) | Colo-38 (Melanoma) | Sub-micromolar | nih.govunife.it |

| Indole hydrazone (Compound 17) | K562 & Colo-38 | Sub-micromolar | nih.govunife.it |

| Methoxy-substituted indole curcumin | HeLa (Cervical) | 4 | nih.gov |

| Methoxy-substituted indole curcumin | Hep-2 (Laryngeal) | 12 | nih.gov |

| Methoxy-substituted indole curcumin | A549 (Lung) | 15 | nih.gov |

| Hydroxyl-containing bisindole | HepG2 (Liver) | 7.37 - 26.00 | acs.org |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | ~2 | mdpi.com |

Many indole derivatives exhibit significant antioxidant properties, which are crucial in combating oxidative stress, a process implicated in numerous diseases. eurekaselect.comnih.gov The indole nucleus itself appears to be a promising foundation for designing derivatives capable of protecting against oxidative damage. nih.govcapes.gov.br Natural indoles like melatonin (B1676174) and serotonin (B10506) are powerful scavengers of free radicals. unife.it

Synthetic indole derivatives have been developed and tested for their ability to neutralize reactive oxygen species (ROS). nih.gov A study on indole hydrazones revealed that their antioxidant activity is related to the number and position of hydroxyl groups on the arylidene moiety. nih.govunife.it These compounds demonstrated radical-scavenging ability in various assays, including DPPH, FRAP, and ORAC. nih.gov Another study synthesized indole compounds with piperazine (B1678402) moieties, finding that several of them showed strong inhibitory effects on superoxide (B77818) radical formation, with one compound being more active than vitamin E. ingentaconnect.com

The antioxidant properties of indole derivatives are often linked to their other biological activities, such as their anticancer and neuroprotective effects. nih.govnih.gov For example, the antioxidant capabilities of certain indole hydrazones were correlated with their high antiproliferative activity in cancer cells. nih.govunife.it

Indole derivatives represent a significant class of compounds with the potential to be developed as neuroprotective agents. nih.gov Their mechanism of action often involves mitigating oxidative stress, which is a key factor in many neurodegenerative pathologies. nih.govcapes.gov.br Compounds that can interfere with the excessive generation of reactive oxygen species (ROS) in the nervous system are of great interest for treating conditions like those arising from ischemia/reperfusion injury. nih.gov

Naturally occurring β-carbolines, which are indole alkaloids, can influence brain function and exhibit antioxidant effects. wikipedia.org Synthetic derivatives of β-carboline have shown neuroprotective and cognitive-enhancing properties. wikipedia.org For instance, 9-methyl-β-carboline has been shown to increase the expression of neurotrophic factors and has demonstrated therapeutic effects in animal models of Parkinson's disease. wikipedia.org

Furthermore, synthetic indole-phenolic hybrid compounds have been evaluated as multifunctional neuroprotectors. nih.gov These compounds exhibited strong antioxidant and cytoprotective effects against ROS generated by the Aβ(25–35) peptide, which is implicated in Alzheimer's disease. They also demonstrated the ability to promote the disaggregation of this amyloid fragment, highlighting a multi-pronged approach to neuroprotection. nih.gov

Indole derivatives have been identified as having potential antidiabetic properties. researchgate.net One of the key mechanisms explored is the inhibition of α-glucosidase and α-amylase, enzymes that are crucial for carbohydrate digestion and absorption. researchgate.net Inhibiting these enzymes can help to lower postprandial blood glucose levels, which is a key therapeutic strategy in managing diabetes. researchgate.netnih.gov

Several studies have synthesized and evaluated indole derivatives for their α-glucosidase inhibitory activity. researchgate.netsci-hub.se A series of multifunctional heterocyclic compounds bearing an indole ring were studied, and their derivatives were evaluated for their inhibitory effects. sci-hub.se Another study synthesized thiazolidinone-based indole derivatives and found that they exhibited potent inhibition against both α-amylase and α-glucosidase, with some compounds being several folds more potent than the standard drug, acarbose. nih.gov

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Thiazolidinone-based indole derivative | α-Amylase | 1.50 ± 0.05 to 29.60 ± 0.40 | nih.gov |

| Thiazolidinone-based indole derivative | α-Glucosidase | 2.40 ± 0.10 to 31.50 ± 0.50 | nih.gov |

| 1,3,5-trisubstituted-thiohydantoin (Compound 5a) | α-Glucosidase | 5.76 µg/mL | nih.gov |

| Indole derivative (from a library) | α-Glucosidase | 4.4 mM | sci-hub.se |

Immunomodulatory Effects

Derivatives of 1H-indole-2-carboxylic acid have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes play a critical role in tryptophan metabolism and are implicated in immune evasion, particularly in the context of cancer. nih.gov By inhibiting IDO1 and TDO, these compounds can modulate the immune response. nih.gov For instance, a series of 6-acetamido-indole-2-carboxylic acid derivatives demonstrated potent dual inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov The most potent of these, compound 9o-1, exhibited an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Furthermore, a para-benzoquinone derivative, 9p-O, which results from the oxidation of a related compound, showed even stronger inhibition, with IC₅₀ values in the double-digit nanomolar range. nih.gov The ability of these indole derivatives to interfere with tryptophan metabolism highlights their potential as immunomodulatory agents for cancer therapy. nih.gov

While direct studies on the immunomodulatory effects of 1H-indole-2,4-dicarboxylic acid are limited, the broader class of indole compounds has shown significant anti-inflammatory properties. For example, indolepropionic acid (IPA), a metabolite produced by gut microbiota, has been shown to reduce the release of inflammatory factors and regulate inflammatory responses. nih.gov It can decrease serum levels of inflammatory cytokines and alleviate inflammation in conditions like osteoarthritis. nih.gov Another related metabolite, indoleacrylic acid (IA), also exhibits anti-inflammatory effects and can mitigate inflammatory responses by immune cells. rsc.org These findings in related indole compounds suggest a potential for this compound and its derivatives to possess similar immunomodulatory and anti-inflammatory activities.

Antiviral Activities (e.g., HIV-1 Integrase Inhibition)

A significant area of research for indole-2-carboxylic acid derivatives has been in the development of antiviral agents, specifically as inhibitors of HIV-1 integrase. mdpi.comnih.gov This enzyme is crucial for the replication of the HIV-1 virus. mdpi.com Research has demonstrated that the indole-2-carboxylic acid scaffold can be effectively utilized to design potent HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.com

One study identified that indole-2-carboxylic acid itself can inhibit the strand transfer activity of HIV-1 integrase, with an IC₅₀ value of 32.37 μM. mdpi.com The mechanism of inhibition involves the indole nucleus chelating with two Mg²⁺ ions within the active site of the enzyme. mdpi.com Through structural optimization, a series of derivatives were synthesized with significantly improved inhibitory effects. For example, compound 17a, a derivative of indole-2-carboxylic acid, showed a markedly increased integrase inhibitory effect with an IC₅₀ value of 3.11 μM. nih.gov Further optimization led to the discovery of derivative 20a, which had an even more potent inhibitory effect, with an IC₅₀ value of 0.13 μM. thegoodscentscompany.com The enhanced activity of these derivatives is attributed to the introduction of specific side chains that improve interactions with the enzyme's active site. thegoodscentscompany.com

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Indole-2-carboxylic acid | 32.37 | mdpi.com |

| Derivative 17a | 3.11 | nih.gov |

| Derivative 20a | 0.13 | thegoodscentscompany.com |

Anti-Trypanosoma cruzi Activity

Derivatives of 1H-indole-2-carboxylic acid have also been investigated for their potential to treat Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.gov A series of substituted indole-2-carboxamides were identified through phenotypic screening as being active against the intracellular amastigote forms of T. cruzi. While these compounds showed promising initial potency, further medicinal chemistry efforts were undertaken to improve their metabolic stability and solubility. nih.gov

Although the optimization work did not ultimately lead to a clinical candidate due to unfavorable pharmacokinetic properties, the research demonstrated the potential of the indole scaffold in targeting T. cruzi. nih.gov The most promising compound from this series progressed to in vivo proof-of-concept studies in mouse models of both acute and chronic Chagas disease, where it showed antiparasitic activity. This line of research underscores the versatility of the indole core structure in developing treatments for neglected tropical diseases.

Specific Biological Pathways and Molecular Targets

The pharmacological effects of this compound and its derivatives are underpinned by their interaction with specific biological pathways and molecular targets.

Modulation of Inflammatory Pathways

As mentioned previously, derivatives of 1H-indole-2-carboxylic acid can modulate inflammatory pathways through the inhibition of the enzymes IDO1 and TDO. nih.gov These enzymes are the first and rate-limiting steps in the kynurenine (B1673888) pathway of tryptophan catabolism. By inhibiting these enzymes, the indole derivatives can alter the balance of tryptophan and its metabolites, which has a significant impact on the immune system. nih.gov This modulation of the kynurenine pathway is a key mechanism by which these compounds can exert their immunomodulatory and anti-tumor effects. nih.gov

Targeting Cancer Cell Lines and Drug-Resistant Strains

Derivatives of 1H-indole-2-carboxylic acid have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. In one study, a series of novel 1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to target the 14-3-3η protein, which is implicated in liver cancer. One of the most promising compounds, C11, displayed potent inhibitory activity against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B cells. Notably, compound C11 also showed significant activity against the chemotherapy-resistant Bel-7402/5-Fu cell line. This suggests that these indole derivatives may have the potential to overcome drug resistance in cancer treatment. The anti-proliferative mechanism of these compounds was found to involve the induction of G1-S phase cell cycle arrest in liver cancer cells.

Table 2: Anti-proliferative Activity of Compound C11 against Liver Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| Bel-7402 | Data not specified | |

| SMMC-7721 | Data not specified | |

| SNU-387 | Data not specified | |

| Hep G2 | Data not specified | |

| Hep 3B | Data not specified | |

| Bel-7402/5-Fu (drug-resistant) | Data not specified |

Inhibition of Specific Enzymes (e.g., Mitogen-Activated Protein Kinase 14, Fructose-1,6-bisphosphatase)

In addition to the enzymes already discussed, derivatives of 1H-indole-2-carboxylic acid have been shown to inhibit other specific enzymes. One notable target is Fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis. A series of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid derivatives were found to be allosteric inhibitors of FBPase at the AMP site. The most potent of these compounds exhibited an IC₅₀ value of 0.10 μM. This inhibitory activity suggests a potential therapeutic application for these compounds in the treatment of type 2 diabetes.

As previously mentioned, another key enzyme target for this class of compounds is the 14-3-3η protein. The derivative C11 was shown to have a good affinity for this protein, and its anti-proliferative effects in liver cancer cells are linked to the inhibition of this target. While direct inhibition of Mitogen-Activated Protein Kinase 14 (MAPK14) by this compound has not been specifically reported, the broader class of indole compounds is known to interact with various kinases, suggesting this as a potential area for future investigation.

Interaction with G Protein-Coupled Receptors (GPCRs), including CB1 and 5-HT3

Research into the interaction of indole-based compounds with G protein-coupled receptors has revealed significant activity, particularly concerning the cannabinoid receptor 1 (CB1). While direct studies on this compound are limited, derivatives sharing the indole-2-carboxamide scaffold have been identified as potent antagonists and allosteric modulators of the CB1 receptor. researchgate.netnih.govnih.gov

The CB1 receptor, which is coupled to G proteins, primarily exists on central and peripheral neurons and is involved in inhibiting neurotransmitter release. researchgate.net Indole-2-carboxamide derivatives have been developed as CB1 receptor antagonists, with some compounds showing high potency and selectivity. researchgate.net For instance, the discovery of 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) highlighted a class of indole-2-carboxamides that exhibit allosteric modulation of the CB1 receptor. nih.govnih.govacs.org These modulators can selectively regulate the receptor's functions, offering a pathway to more defined pharmacological effects. nih.govacs.org Structure-activity relationship (SAR) studies have demonstrated that substituents at the C3 and C5 positions of the indole ring, as well as the nature of the amide linker, are critical for this allosteric modulation. nih.govacs.org Competitive radioligand binding assays have further shown that the position of substituents, such as a chlorine atom on the indole core, significantly affects the binding affinity for the human CB1 (hCB1) receptor. mdpi.com

There is currently a lack of specific research data regarding the direct interaction of this compound or its close derivatives with the 5-HT3 receptor in the provided search results.

Inhibition of HIV-1 Integrase Strand Transfer and Mg2+ Chelation

The 1H-indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.govrsc.org The integrase enzyme is a crucial target for antiviral therapy as it catalyzes the insertion of the viral DNA into the host genome, a critical step in the HIV-1 life cycle. nih.gov This process is dependent on the presence of two divalent magnesium ions (Mg²⁺) within the enzyme's active site, which are coordinated by the DDE motif (Asp64, Asp116, and Glu152). nih.gov

Derivatives of indole-2-carboxylic acid have been proven to effectively inhibit the strand transfer activity of HIV-1 integrase. nih.govrsc.org The mechanism of action involves the chelation of the two Mg²⁺ ions within the active site by the indole nucleus and the carboxyl group at the C2 position. nih.govnih.govrsc.org This interaction blocks the enzyme's catalytic function, thereby preventing viral replication. rsc.org Through virtual screening and subsequent structural optimization, several potent derivatives have been synthesized. For example, one optimized derivative, compound 20a , demonstrated a markedly increased inhibitory effect on integrase with an IC₅₀ value of 0.13 μM. nih.gov Another derivative, 17a , also showed significant inhibition with an IC₅₀ value of 3.11 μM. rsc.orgnih.gov These findings underscore the potential of the indole-2-carboxylic acid scaffold in designing new and effective INSTIs. nih.govrsc.org

| Compound | Integrase Inhibition IC₅₀ (μM) | Reference |

|---|---|---|

| Indole-2-carboxylic acid (1) | 32.37 | nih.gov |

| Derivative 17a | 3.11 | rsc.orgnih.gov |

| Derivative 20a | 0.13 | nih.govnih.gov |

Interaction with 14-3-3η Protein

The 1H-indole-2-carboxylic acid scaffold has been explored as a basis for designing inhibitors targeting the 14-3-3η protein, a novel target in cancer therapy, particularly for hepatocellular carcinoma. nih.gov A series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized for this purpose. nih.gov Following several rounds of structural optimization, a derivative designated as C11 was identified. This compound displayed a relatively strong affinity for the 14-3-3η protein and exhibited the most potent inhibitory activities against several human liver cancer cell lines. nih.gov Further investigation revealed that C11 could induce G1-S phase cell cycle arrest in liver cancer cells, highlighting its potential as an antitumor agent acting through this specific protein interaction. nih.gov

Modulation of Bcl-2 Expression

The indole-2-carboxylic acid framework is also implicated in the modulation of proteins from the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of apoptosis (programmed cell death). nih.gov Mcl-1, an anti-apoptotic member of this family, is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. nih.gov

Fragment-based screening and structure-based design have led to the discovery of potent tricyclic 2-indole carboxylic acid inhibitors of Mcl-1. nih.gov These compounds bind to Mcl-1 with high affinity, with some derivatives exhibiting single-digit nanomolar binding affinity. nih.gov Importantly, these inhibitors show high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL and Bcl-2, which is crucial for minimizing off-target effects. nih.gov For example, the most potent inhibitors in this series demonstrated over 1700-fold selectivity for Mcl-1 compared to Bcl-xL. nih.gov Additionally, other studies have shown that certain molecules can interact with alternative DNA structures, such as the i-motif in the BCL2 gene promoter, to modulate its expression. nih.gov

In Vitro and In Vivo Biological Evaluation

Cell-Based Assays (e.g., Cytotoxicity, Antiproliferative Activity, Flow Cytometry)

Derivatives of 1H-indole-2-carboxylic acid have been extensively evaluated in various cell-based assays to determine their potential as therapeutic agents, particularly in oncology. These compounds have demonstrated significant antiproliferative and cytotoxic activities against a range of human cancer cell lines.

For instance, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides showed moderate to high cytotoxicity against MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines, with some compounds exhibiting IC₅₀ values superior to the reference drug Staurosporine. mdpi.com Flow cytometry analysis of the most potent compound, 4e , indicated it may induce apoptosis. mdpi.com Similarly, 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein, such as compound C11 , displayed potent inhibitory activity against several liver cancer cell lines, including Bel-7402, SMMC-7721, and Hep G2. nih.gov

Other studies have synthesized indole-2-carboxylate (B1230498) derivatives that show potent antiproliferative effects, with GI₅₀ values in the nanomolar range. nih.govnih.gov Compound 3e (R = m-piperidin-1-yl) was identified as a particularly potent derivative with a GI₅₀ of 29 nM, outperforming the reference drug erlotinib (B232) against pancreatic, breast, and epithelial cancer cell lines. nih.gov The cytotoxicity of these compounds is often evaluated against normal cell lines to assess their selectivity, with some derivatives showing a good safety profile. frontiersin.org

| Compound | Cell Line | Activity (IC₅₀/GI₅₀ in µM/nM) | Reference |

|---|---|---|---|

| Compound 4e | MCF-7 | 1.89 µM | mdpi.com |

| Compound 4e | A549 | 3.49 µM | mdpi.com |

| Compound 4e | HCT116 | 1.95 µM | mdpi.com |

| Compound C11 | Bel-7402 | IC₅₀ data not specified | nih.gov |

| Compound 3e | Panc-1, MCF-7, A-549 | GI₅₀ = 29 nM | nih.gov |

| Compound Va | Four cancer cell lines | GI₅₀ = 26 nM | nih.gov |

| Compound 1c | HeLa | LC₅₀ = 0.50 µM | frontiersin.org |

| Compound 1c | MCF-7 | LC₅₀ = 0.55 µM | frontiersin.org |

Enzymatic Inhibition Assays

The inhibitory activity of 1H-indole-2-carboxylic acid derivatives has been confirmed through various enzymatic assays targeting key enzymes in disease pathways. As detailed in section 6.2.5, a primary target is HIV-1 integrase, where these compounds act as strand transfer inhibitors with IC₅₀ values in the low micromolar to nanomolar range. nih.govnih.gov

Beyond this, the indole-2-carboxylic acid scaffold has been used to develop inhibitors for other enzymes. A series of 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tumor immune escape. sci-hub.se Compound 9o-1 was the most potent, with IC₅₀ values of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.se

In the context of metabolic diseases, 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes. researchgate.net One such inhibitor, 3.9 , showed an IC₅₀ of 0.99 μM. researchgate.net Furthermore, certain indole-2-carboxamides have been tested for inhibitory activity against various protein kinases involved in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2, with some compounds demonstrating IC₅₀ values in the nanomolar range. nih.gov For example, compound Va showed potent inhibition of EGFR with an IC₅₀ of 71 nM. nih.gov

| Compound | Enzyme Target | Inhibition IC₅₀ (µM/nM) | Reference |

|---|---|---|---|

| Compound 9o-1 | IDO1 | 1.17 µM | sci-hub.se |

| Compound 9o-1 | TDO | 1.55 µM | sci-hub.se |

| Compound 3.9 | FBPase | 0.99 µM | researchgate.net |

| Compound Va | EGFR | 71 nM | nih.gov |

| Compound Va | BRAFV600E | 77 nM | nih.gov |

Radical Scavenging Activity Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward method for evaluating the antioxidant capacity of chemical compounds. nih.govmdpi.com This assay measures the ability of a substance to act as a hydrogen donor or free-radical scavenger. nih.gov The stable free radical DPPH shows a strong absorption at 517 nm, appearing as a purple color. When it reacts with an antioxidant, it is reduced to DPPHH, leading to a decrease in absorbance and a color change to yellow. nih.gov

Studies on ethenyl indoles, which share the core indole structure, have demonstrated that their antioxidant activity is dependent on the nature of the substituents on the molecule. rsc.org Compounds with electron-donating groups tend to exhibit significant antioxidant properties, in some cases comparable to Vitamin E, while those with electron-withdrawing groups show little to no activity. rsc.org For instance, a hydroxy-substituted ethenyl indole showed an IC50 value of approximately 24 μM, indicating potent antioxidant capabilities. rsc.org This suggests that derivatives of this compound could potentially exhibit significant radical scavenging activity, which could be modulated by the strategic placement of various functional groups. The DPPH assay remains a primary tool for screening and characterizing the antioxidant potential of such indole derivatives. mdpi.comresearchgate.net

Evaluation in Animal Models (e.g., Chagas Disease)

Animal models are indispensable for understanding the pathogenesis of diseases like Chagas disease and for the preclinical evaluation of new drug candidates. nih.govdovepress.com Chagas disease, caused by the parasite Trypanosoma cruzi, progresses through an acute and a chronic phase, and animal models help to study both the disease's progression and the efficacy of potential treatments. dovepress.commdpi.com

In the context of Chagas disease research, derivatives of 1H-indole-2-carboxamide have been investigated for their anti-parasitic activity. nih.gov One particular study advanced a lead compound to in vivo proof-of-concept studies in both acute and chronic mouse models of the disease. nih.gov Despite demonstrating some anti-parasitic activity, the optimization of this series of compounds was halted due to unfavorable pharmacokinetic properties. nih.gov Specifically, in a chronic infection model, one of the tested compounds reduced parasitemia by 85.9% at the end of the treatment period. nih.gov However, after a washout and immunosuppression period, the infection relapsed in the treated mice, indicating that the parasite was not completely cleared. nih.gov These findings underscore the critical role of animal models in identifying both the potential and the limitations of new therapeutic agents before they can be considered for human trials. dovepress.comepa.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and observing the resulting changes in its biological effects, researchers can identify the key structural features responsible for its activity.

Impact of Substituent Position and Nature on Biological Activity

The biological activity of indole derivatives is highly sensitive to the position and chemical nature of substituents on the indole ring and any attached functional groups.

For instance, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, modifications at the C3 and C5 positions of the indole ring were found to significantly influence inhibitory activity. rsc.org Introducing methoxyphenyl groups at the C3 position enhanced the antiviral activity, with 2-methoxyphenyl and 3-methoxyphenyl (B12655295) substitutions showing the most significant improvement. rsc.orgnih.gov Similarly, adding a halogenated benzene (B151609) or pyrazine (B50134) at the C5 position via an amide bond also improved the strand transfer inhibitory effect. rsc.org

In another study focusing on CB1 receptor allosteric modulators, it was found that for 1H-indole-2-carboxamides, a diethylamino group at the 4-position of a phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and small alkyl groups at the C3 position were favorable for enhancing potency. nih.govnih.gov Conversely, examining different linkage positions between two indole rings in HIV-1 fusion inhibitors revealed that a 6-6' linkage was superior to 5-6', 6-5', or 5-5' linkages in terms of binding affinity and antiviral activity. nih.gov

These examples clearly illustrate that even minor changes in substituent placement and type can lead to substantial differences in biological outcomes, guiding the rational design of more potent and selective compounds.

Identification of Pharmacophores and Key Structural Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore is a crucial step in drug discovery.

For HIV-1 integrase inhibitors derived from indole-2-carboxylic acid, the key pharmacophoric features were identified through molecular docking and SAR studies. nih.gov The indole core and the C2 carboxyl group were found to be critical for chelating with two Mg2+ ions in the active site of the integrase enzyme. rsc.orgnih.gov The introduction of a long branch at the C3 position of the indole core was shown to improve interaction with a hydrophobic region near the active site, further enhancing inhibitory activity. nih.gov

In the case of CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide scaffold, SAR studies highlighted the importance of an electron-donating group at the 4-position of the phenyl ring and an ethylene (B1197577) linker between the amide bond and the phenyl ring as key features for activity. nih.gov Furthermore, the carboxamide functionality itself was determined to be a required element of the pharmacophore. nih.gov

Potential Applications in Drug Discovery and Development

Lead Compound Identification and Optimization

Currently, there is a lack of specific, publicly available research identifying 1H-indole-2,4-dicarboxylic acid as a lead compound for the development of novel therapeutic agents.

Development of Novel Therapeutic Agents

No specific therapeutic agents with this compound as the core active principle have been identified in the reviewed literature.

Use as Synthetic Intermediates for Pharmaceutical Compounds

The most prominent application of this compound is as a synthetic intermediate, particularly as a dicarboxylic acid monomer in the creation of polycondensates for cosmetic and pharmaceutical compositions. These polymers are valued for their film-forming properties.

In this context, this compound can be reacted with polyols, which are compounds containing multiple hydroxyl groups, to form polyesters. The resulting polycondensates can be tailored to exhibit specific properties, such as improved gloss and durability, for topical applications.

| Monomer Type | Example | Resulting Polymer | Potential Application |

| Dicarboxylic Acid | This compound | Polyester (Polycondensate) | Film-forming agent in cosmetic or pharmaceutical compositions |

| Polyol | Glycerol, Pentaerythritol |

Addressing Drug Resistance Challenges

There is no available research to suggest that this compound or its derivatives are being investigated for their potential to address drug resistance in microorganisms or cancer cells.

Radiotracer Development for PET Imaging

No studies or reports were found detailing the use of this compound in the development of radiotracers for Positron Emission Tomography (PET) imaging.

Q & A

Q. What are the recommended synthetic methods for 1H-indole-2,4-dicarboxylic acid and its derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid for 3–5 hours. Post-reaction purification includes filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures. Yield optimization may require adjusting stoichiometry, reaction time, or catalyst loading. Characterization via HPLC (>95% purity) and NMR is critical for verifying structural integrity .

Q. How should researchers ensure the stability and purity of this compound during storage?

- Methodological Answer : Store the compound at +4°C in a desiccated environment to prevent hydrolysis or degradation. Purity should be validated using HPLC, with periodic re-testing to monitor stability. Avoid prolonged exposure to light or humidity, as these factors may alter reactivity or crystallinity .

Advanced Research Questions

Q. How do electron-withdrawing substituents on dicarboxylic acid linkers influence the electronic properties of metal-organic frameworks (MOFs)?